
Thermochemical Profile of 1,1-
Diethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,1-Diethylcyclohexane

Cat. No.: B8509648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for 1,1-diethylcyclohexane. The information is presented in a structured format to facilitate its

use in research, development, and academic applications. This document summarizes key

quantitative data, outlines typical experimental methodologies for their determination, and

provides a visual representation of the relationships between core thermochemical properties.

Quantitative Thermochemical Data
The following tables summarize the critically evaluated thermochemical property data for 1,1-
diethylcyclohexane, primarily sourced from the NIST/TRC Web Thermo Tables.[1] This data is

crucial for understanding the energetic properties and behavior of this compound under various

conditions.

Table 1: Enthalpy and Entropy Data for 1,1-Diethylcyclohexane[1]
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Property Phase
Temperature Range
(K)

Notes

Enthalpy Ideal Gas 200 - 1000

Data available as a

function of

temperature.

Enthalpy
Liquid in equilibrium

with Gas
250 - 646.8

Data available as a

function of

temperature.

Entropy Ideal Gas 200 - 1000

Data available as a

function of

temperature and

pressure.

Entropy
Liquid in equilibrium

with Gas
250 - 646.8

Data available as a

function of

temperature.

Enthalpy of Formation Gas Standard State
Critically evaluated

data.

Enthalpy of Formation Liquid Standard State
Critically evaluated

data.

Table 2: Heat Capacity Data for 1,1-Diethylcyclohexane[1]

Property Phase
Temperature Range
(K)

Notes

Heat Capacity at

Constant Pressure

(Cp)

Ideal Gas 200 - 1000

Data available as a

function of

temperature.

Heat Capacity at

Saturation Pressure

Liquid in equilibrium

with Gas
250 - 646.8

Data available as a

function of

temperature.
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Table 3: Other Physical and Thermochemical Properties for 1,1-Diethylcyclohexane[1]

Property Phase
Temperature Range
(K)

Notes

Density
Liquid in equilibrium

with Gas
200 - 660

Based on 1

experimental data

point.

Enthalpy of

Vaporization
Liquid to Gas 255 - 660

Data available as a

function of

temperature.

Viscosity
Liquid in equilibrium

with Gas
270 - 650

Data available as a

function of

temperature.

Thermal Conductivity
Liquid in equilibrium

with Gas
200 - 590

Data available as a

function of

temperature.

Experimental Protocols
While specific experimental details for the thermochemical analysis of 1,1-diethylcyclohexane
are not readily available in the public domain, this section outlines generalized and widely

accepted methodologies for determining the key thermochemical properties of liquid

hydrocarbons.

Determination of Liquid Phase Heat Capacity by
Adiabatic Calorimetry
Adiabatic calorimetry is a precise technique used to measure the heat capacity of a liquid by

minimizing heat exchange with the surroundings.

Objective: To determine the specific heat capacity (Cp) of liquid 1,1-diethylcyclohexane as a

function of temperature.

Apparatus:
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An adiabatic calorimeter, consisting of a sample cell, a surrounding adiabatic shield, and a

vacuum jacket.

A precision platinum resistance thermometer.

A calibrated electrical heater.

Data acquisition system.

Procedure:

A known mass of high-purity 1,1-diethylcyclohexane is introduced into the sample cell.

The cell is sealed, and the calorimeter is assembled and evacuated.

The sample is cooled to the starting temperature of the experiment.

A series of measurements are performed by introducing a known amount of electrical energy

(Q) to the sample cell heater and measuring the resulting temperature increase (ΔT).

The temperature of the adiabatic shield is controlled to match the temperature of the sample

cell throughout the experiment, minimizing heat loss.

The heat capacity of the sample is calculated from the energy input, the temperature

change, and the heat capacity of the empty calorimeter (which is determined in separate

calibration experiments).

Data Analysis: The heat capacity of the sample (C_p,sample) is calculated using the following

equation:

C_p,sample = (Q / ΔT) - C_p,calorimeter

The molar heat capacity is then obtained by dividing by the number of moles of the sample.

Determination of Standard Enthalpy of Formation by
Combustion Calorimetry
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The standard enthalpy of formation of an organic compound like 1,1-diethylcyclohexane is

typically determined indirectly by measuring the enthalpy of combustion.

Objective: To determine the standard enthalpy of combustion of 1,1-diethylcyclohexane, from

which the standard enthalpy of formation can be calculated.

Apparatus:

A bomb calorimeter, which is a constant-volume calorimeter.

A high-pressure oxygen bomb.

A sample crucible.

A firing wire (e.g., platinum or nichrome).

A precision thermometer.

A water bath with a stirrer.

Procedure:

A precisely weighed sample of 1,1-diethylcyclohexane is placed in the crucible inside the

oxygen bomb.

The bomb is sealed and pressurized with a known excess of pure oxygen.

The bomb is placed in the calorimeter, which is filled with a known mass of water.

The initial temperature of the water is recorded.

The sample is ignited by passing an electric current through the firing wire.

The temperature of the water is monitored and recorded until it reaches a maximum and

then begins to cool.

The temperature change (ΔT) is corrected for heat exchange with the surroundings.

Data Analysis:
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The heat released by the combustion reaction is absorbed by the calorimeter and the water.

The total heat capacity of the calorimeter system (C_cal) is determined in a separate

calibration experiment using a substance with a known enthalpy of combustion (e.g., benzoic

acid).

The heat of combustion at constant volume (ΔU_comb) is calculated as:

ΔU_comb = -C_cal * ΔT

The enthalpy of combustion at constant pressure (ΔH_comb) is then calculated from

ΔU_comb using the relationship:

ΔH_comb = ΔU_comb + Δn_gas * R * T

where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is

the ideal gas constant, and T is the final temperature.

Finally, the standard enthalpy of formation (ΔH_f°) of 1,1-diethylcyclohexane is calculated

using Hess's law, with the known standard enthalpies of formation of the combustion

products (CO₂ and H₂O).

Visualization of Thermochemical Relationships
The following diagram illustrates the logical flow of how key thermochemical properties are

determined and interconnected.
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Caption: Workflow for the determination and application of thermochemical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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